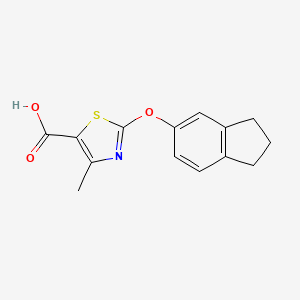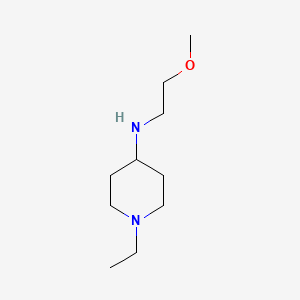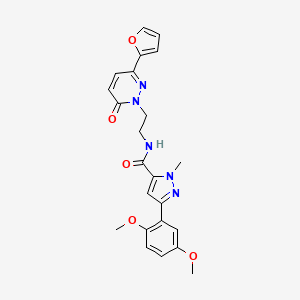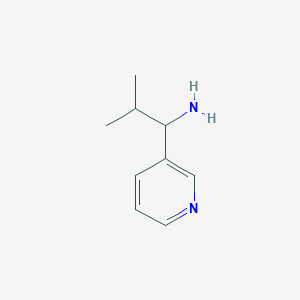
2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and they are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest in several papers. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods . Similarly, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid was achieved through cyclization . These methods provide insights into the potential synthetic routes that could be applied to synthesize the compound of interest, although the exact synthesis of "2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been studied using various techniques. For example, the crystal structure of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid was determined by X-ray powder diffraction methods . Additionally, the structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylate was reported with crystallographic data . These studies highlight the importance of structural analysis in understanding the properties of thiazole compounds.
Chemical Reactions Analysis
The papers discuss several chemical reactions involving thiazole derivatives. The triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid were synthesized and characterized, revealing one-dimensional polymeric structures . Moreover, transformations of dimethyl acetone-1,3-dicarboxylate led to the synthesis of thiazole-5-carboxylates . These reactions demonstrate the reactivity of thiazole derivatives and their potential for forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are explored in several papers. The liquid chromatographic determination of 2-thioxothiazolidine-4-carboxylic acid isolated from urine is an example of the analytical applications of thiazole compounds . The spectroscopic and theoretical studies of fluorescence effects in 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole provide insights into the photophysical properties of these molecules . Additionally, the experimental and theoretical study on the electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid highlights the importance of computational methods in understanding the properties of thiazole derivatives .
Applications De Recherche Scientifique
Therapeutic Potential
Research indicates that thiazole derivatives, including those structurally similar to 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit a broad range of biological activities and have been explored for their therapeutic potential. For instance, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has shown promising anti-diabetic, anti-oxidant, and anti-inflammatory properties in a streptozotocin-induced model of non-insulin dependent diabetes mellitus in rats. It effectively decreased blood glucose levels, improved insulin sensitivity, and exhibited protective effects against hyperlipidemia and liver injury, suggesting potential applications in diabetes treatment (Paudel et al., 2017).
Biochemical Studies
Compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid have been a subject of interest in biochemical studies. A study on 2-substituted thiazolidine-4(R)-carboxylic acids revealed their protective effect against hepatotoxic deaths in mice caused by LD90 doses of acetaminophen, highlighting the potential of these compounds in liver protection and as prodrugs of L-cysteine (Nagasawa et al., 1984).
Anti-Inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic activities of compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid. For instance, 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, structurally related to thiazole compounds, were synthesized and tested for their analgesic and anti-inflammatory activity. Some of these compounds showed potency comparable to or greater than indomethacin, a widely used anti-inflammatory and analgesic agent (Muchowski et al., 1985).
Neuropharmacological Effects
In the neuropharmacological domain, studies have investigated the influence of dihydropyridine derivatives, sharing structural similarities with thiazole compounds, on anticonvulsant activities. One study found that a Ca2+ channel agonist impaired the anticonvulsant activities of certain NMDA receptor antagonists, highlighting the intricate interactions between these compounds and neuroreceptors (Czuczwar et al., 1994).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-8-12(13(16)17)19-14(15-8)18-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJVVJJWATKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC3=C(CCC3)C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)


![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)
![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)
![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)